Cas no 2137667-74-2 ({4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine)
{4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine
- 2137667-74-2
- {4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
- EN300-1115796
-
- Inchi: 1S/C12H14FN3O2S/c1-19(17,18)12-6-15-16(8-12)7-10-4-11(13)3-2-9(10)5-14/h2-4,6,8H,5,7,14H2,1H3
- InChI Key: AWHJIJDCMXEPAZ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CC1C=C(C=CC=1CN)F)(=O)=O
Computed Properties
- Exact Mass: 283.07907603g/mol
- Monoisotopic Mass: 283.07907603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 86.4Ų
{4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115796-0.05g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1115796-0.1g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1115796-0.25g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1115796-0.5g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1115796-1.0g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 1g |
$943.0 | 2023-06-09 | ||
| Enamine | EN300-1115796-2.5g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1115796-5.0g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 5g |
$2732.0 | 2023-06-09 | ||
| Enamine | EN300-1115796-10.0g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 10g |
$4052.0 | 2023-06-09 | ||
| Enamine | EN300-1115796-1g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1115796-5g |
{4-fluoro-2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine |
2137667-74-2 | 95% | 5g |
$3273.0 | 2023-10-27 |
{4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine
Comprehensive Overview of {4-Fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine (CAS No. 2137667-74-2)
{4-Fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine (CAS No. 2137667-74-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview delves into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine is composed of a fluoro-substituted phenyl ring linked to a methanamine group through a methylene bridge. The presence of the methanesulfonyl-substituted pyrazole moiety adds to the compound's complexity and contributes to its pharmacological properties. The fluoro substitution on the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have focused on the synthesis and optimization of {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the key carbon-carbon bonds in the molecule. This method has proven to be highly efficient and scalable, allowing for the production of gram quantities of the compound with high purity. Additionally, alternative synthetic routes, such as microwave-assisted reactions and organocatalytic processes, have been explored to improve yield and reduce reaction times.
In terms of biological activity, {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine has demonstrated significant potency as a selective inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine. By selectively inhibiting MAO-B, this compound can help alleviate symptoms associated with Parkinson's disease and other neurological disorders.
Furthermore, preclinical studies have indicated that {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine exhibits anti-cancer properties. It has been found to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. These findings suggest that this compound could be a valuable addition to the arsenal of anti-cancer drugs.
The pharmacokinetic profile of {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine has also been extensively studied. It has been shown to have favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, its low toxicity and minimal side effects make it a promising therapeutic agent for long-term use.
In conclusion, {4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine (CAS No. 2137667-74-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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